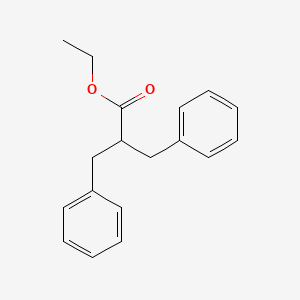
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a nitrophenyl group attached to the isonicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester typically involves the reaction of 3-nitrobenzaldehyde with isonicotinic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and a base like potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Methyl 3-(3-aminophenyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
科学研究应用
Chemistry: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its derivatives may exhibit biological activities that are of interest in drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. For example, the reduction product, Methyl 3-(3-aminophenyl)isonicotinate, could be explored for its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various applications in material science.
作用机制
The mechanism of action of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The isonicotinate moiety may facilitate binding to specific targets, enhancing the compound’s efficacy in various applications.
相似化合物的比较
Methyl isonicotinate: Similar structure but lacks the nitrophenyl group.
Methyl nicotinate: Contains a nicotinic acid moiety instead of isonicotinic acid.
Methyl 3-nitroisonicotinate: Similar structure but with the nitro group directly attached to the isonicotinate moiety.
Uniqueness: 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid methyl ester is unique due to the presence of both the nitrophenyl and isonicotinate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
344450-39-1 |
|---|---|
分子式 |
C13H10N2O4 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
methyl 3-(3-nitrophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)11-5-6-14-8-12(11)9-3-2-4-10(7-9)15(17)18/h2-8H,1H3 |
InChI 键 |
RAHGDTWPIYJWDJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-(bromomethyl)-1,3-oxazole](/img/structure/B8691308.png)


![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)
![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)

